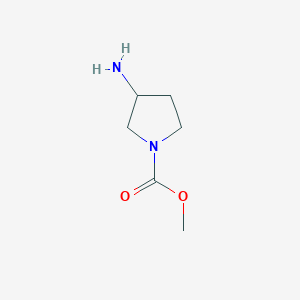

Methyl 3-aminopyrrolidine-1-carboxylate

概要

説明

“Methyl 3-aminopyrrolidine-1-carboxylate” is a chemical compound . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

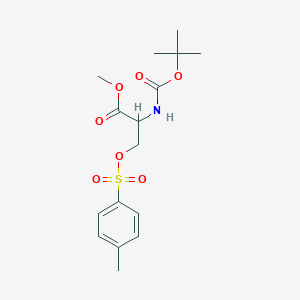

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . For instance, intermediates can be synthesized from tert-butyl 3-aminopyrrolidine-1-carboxylate by amidation, and the target compounds can be synthesized by deprotection and substitution reaction .Molecular Structure Analysis

The molecular formula of “this compound hydrochloride” is C6H13ClN2O2, and its molecular weight is 180.63 . The InChI code is 1S/C6H12N2O2.ClH/c1-10-6(9)8-3-2-5(7)4-8;/h5H,2-4,7H2,1H3;1H .Chemical Reactions Analysis

Pyrrolidine derivatives, including “this compound”, can undergo various chemical reactions . The type of reaction and the resulting products can depend on the specific substituents present on the pyrrolidine ring .作用機序

Safety and Hazards

“Methyl 3-aminopyrrolidine-1-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

Pyrrolidine derivatives, including “Methyl 3-aminopyrrolidine-1-carboxylate”, have significant potential for future drug discovery efforts . They can serve as versatile scaffolds for the design of new compounds with different biological profiles . For instance, they can be used as lead structures for developing new succinate dehydrogenase inhibitors .

特性

CAS番号 |

233764-45-9 |

|---|---|

分子式 |

C6H12N2O2 |

分子量 |

144.17 g/mol |

IUPAC名 |

methyl 3-aminopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C6H12N2O2/c1-10-6(9)8-3-2-5(7)4-8/h5H,2-4,7H2,1H3 |

InChIキー |

SSYCZLYRZHEWQM-UHFFFAOYSA-N |

正規SMILES |

COC(=O)N1CCC(C1)N |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8806621.png)

![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)

![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-chloroethanone](/img/structure/B8806640.png)